2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDFKNJDGNFRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives with Cyanoacetate Esters or Cyanoacetamide
- The classical approach involves the fusion or condensation of 5,6-dimethyl-o-phenylenediamine with cyanoacetic acid derivatives under heating conditions to induce cyclization forming the benzimidazole ring with an acetonitrile substituent at position 2.
- For example, fusion of o-phenylenediamine derivatives with cyanoacetic acid esters at elevated temperatures leads to 1H-benzimidazole-2-acetonitriles in moderate to good yields.
- Ethyl 2-cyanoacetimidate hydrochloride can also be condensed with 1,2-phenylenediamine derivatives to yield the target benzimidazole-2-acetonitrile compounds.
- This method is well-documented and provides a straightforward route to the benzimidazole-2-acetonitrile core, including methyl-substituted variants at positions 5 and 6.
One-Pot Visible Light Mediated Synthesis (Emerging Methodology)
- Recent advances have demonstrated a one-pot, visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for benzimidazole derivatives bearing acetonitrile substituents.
- This method involves the reaction of o-phenylenediamines with isothiocyanates under mild conditions (room temperature, aqueous ethanol solvent) with blue LED irradiation.
- The process includes N-substitution, thiourea formation, and cyclodesulfurization steps in a single flask, providing high yields (up to 92%) and functional group tolerance.
- Although this method is more commonly applied to 2-aminobenzimidazoles, it offers a green and scalable alternative that could be tailored for 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis by appropriate choice of starting materials.
- The classical cyclization methods are well-established but often require high temperatures and longer reaction times, which may limit functional group tolerance.
- Alkylation methods provide a more direct route to the acetonitrile substituent but may suffer from moderate yields and require careful purification.
- The emerging photocatalyst-free visible light method offers a sustainable and efficient alternative, with the advantage of mild conditions and scalability, though its direct application to 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile specifically requires further experimental validation.
- Purification techniques commonly involve silica gel chromatography with hexane/ethyl acetate or petroleum ether/ethyl acetate solvent systems.
- Mechanistic studies in recent literature suggest radical pathways in visible light-mediated syntheses, enhancing the understanding of reaction dynamics and potential for optimization.
The preparation of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile can be achieved through several synthetic routes, primarily:
- Cyclization of appropriately substituted o-phenylenediamines with cyano-containing reagents,
- Alkylation of benzimidazole cores with chloroacetonitrile under basic conditions,
- And innovative one-pot visible light-mediated methods offering environmentally friendly alternatives.
Each method presents trade-offs in terms of reaction conditions, yields, and scalability. The choice of method depends on available starting materials, desired purity, and application context. Continued research into mild, high-yielding, and green synthetic routes is ongoing to optimize the preparation of this compound for pharmaceutical and synthetic applications.
Chemical Reactions Analysis
Types of Reactions: 2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the benzimidazole ring .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the reaction of benzimidazole derivatives with acetonitrile under specific conditions. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity. For example, the molecular formula is confirmed as C11H11N3 with a molecular weight of 185.22 g/mol .
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating potent antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Properties
The anticancer potential of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT116 (colorectal cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound's efficacy is often compared with standard chemotherapeutic agents like doxorubicin and sorafenib, showing comparable or superior IC50 values in certain cases .
Evaluation of Antitubercular Activity
In a notable study, derivatives including 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile were assessed for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant activity in vitro and in vivo, demonstrating their potential as new therapeutic agents for tuberculosis treatment .
Multi-Kinase Inhibition
Another area of research has focused on the multi-kinase inhibitory properties of benzimidazole derivatives. Compounds related to 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile have been synthesized and evaluated for their ability to inhibit various kinases involved in cancer progression. The findings suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as targeted cancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Core Heterocycle Variations
- 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile: The parent compound lacks methyl groups at the 5,6-positions. This absence reduces steric hindrance and electronic effects, leading to lower biological activity compared to its dimethyl-substituted counterpart. For example, in quorum sensing inhibition assays, the dimethyl analog (e.g., compound 7l) showed 65.80% inhibition at 250 µM, outperforming non-methylated derivatives .
- 2-(Benzo[d]thiazol-2-yl)acetonitrile : Replacing the benzimidazole core with benzothiazole alters electronic properties and reactivity. Benzothiazole derivatives often exhibit enhanced fluorescence but reduced stability in acidic conditions compared to benzimidazoles .
Substituent Modifications
- However, cytotoxicity risks may rise, as seen in brominated analogs .
- Trifluoromethylphenyl-Triazole Hybrids: Compounds like 7l () incorporate a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability. This modification contributed to its superior QSI activity (65.80%) compared to non-hybrid analogs .
- Pyridinyl Substituents : Pyridine-containing derivatives () demonstrate metal-coordination capabilities, making them suitable for materials science. The dimethyl-substituted acetonitrile lacks this property but offers better steric shielding for biological targets .
Physicochemical Properties
Quorum Sensing Inhibition (QSI)
- 7l (Dimethyl-substituted): 65.80% inhibition at 250 µM .
- 6o (Non-methylated): 64.25% inhibition at 250 µM .
Cytotoxicity
- The dimethyl-substituted 7l showed low cytotoxicity in human kidney cells, unlike brominated derivatives, which may pose higher risks .
Biological Activity
2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzimidazole ring with two methyl groups at positions 5 and 6 and an acetonitrile group at position 2. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile |
The mechanism of action for 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile demonstrate activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These results suggest that the compound could serve as a potential antimicrobial agent in clinical applications .
Anticancer Activity
The anticancer potential of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile has been explored in several studies. For example, it has shown efficacy against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer).
Cytotoxicity Data:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 10 |
| HT-29 | 15 |
| ME-180 | 12 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively .
Case Studies
- Study on Antimicrobial Properties : A recent study assessed the antimicrobial efficacy of various benzimidazole derivatives, including 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with promising MIC values suggesting potential therapeutic applications in treating infections .
- Anticancer Research : In another investigation focused on the anticancer properties of benzimidazole derivatives, researchers found that compounds similar to 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile displayed potent cytotoxic effects on multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing derivatives of 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile?
- Methodological Answer : A one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature with piperidine as a catalyst (0.3 mmol) yields novel benzoimidazo[1,2-a]pyridine derivatives. Reaction completion within 2 hours is confirmed by TLC, followed by recrystallization in ethanol for purification. This green chemistry protocol minimizes solvent use and avoids harsh conditions .
Q. How is 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile characterized after synthesis?
- Methodological Answer : Characterization involves a combination of techniques:
- FT-IR : Identifies functional groups (e.g., NH at ~3419 cm⁻¹, lactam C=O at ~1628 cm⁻¹, and carboxylic acid C=O at ~1711 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 6.6–7.7 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.86 ppm). ¹³C NMR confirms 17 distinct carbons in derivatives .
- Elemental Analysis (CHN) : Validates purity and stoichiometry .
Q. What are the common applications of this compound in heterocyclic chemistry?
- Methodological Answer : The compound serves as a precursor for synthesizing bioactive heterocycles, such as imidazo[1,2-a]pyridines and benzothiazole hybrids. For example, it reacts with aryl aldehydes and Meldrum’s acid to form lactam derivatives, which are potential scaffolds for drug discovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multicomponent syntheses involving this compound?
- Methodological Answer : Systematic optimization includes:
- Catalyst Screening : Piperidine is preferred over other bases due to its efficiency in aqueous media .
- Solvent Effects : Water enhances reaction rates via hydrogen bonding, but mixed solvents (e.g., ethanol-water) may improve solubility of hydrophobic substrates .
- Time-Temperature Profiling : Reactions at room temperature for 2 hours balance yield and side-product formation .
- Contradiction Note : Extended reaction times (e.g., 24 hours) may degrade products, highlighting the need for real-time monitoring via TLC or HPLC .
Q. What computational tools can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model the compound’s electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. SHELX programs aid in crystallographic refinement for structural validation . Applications include predicting reactivity in cross-coupling reactions or photophysical behavior .
Q. How can structural contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved?
- Methodological Answer : Advanced techniques include:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates ¹H-¹³C signals to resolve aromatic region overlaps .
- X-ray Crystallography : Definitive structural confirmation, especially for novel derivatives with ambiguous NMR data .
- Mass Spectrometry (HRMS) : Validates molecular formulas, distinguishing isomers with identical elemental composition .
Q. What strategies are used to evaluate the biological activity of derivatives of this compound?
- Methodological Answer :
- In Vitro Assays : Anti-cancer activity is assessed via MTT assays on cell lines (e.g., colon cancer HT-29), with IC₅₀ values calculated for structure-activity relationships (SAR) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DNA topoisomerases or kinases) to prioritize derivatives for synthesis .
- Fluorescence Studies : Derivatives with extended conjugation (e.g., phenolic substituents) are screened as fluorescent probes using quantum yield measurements .
Data Contradiction Analysis
Q. How do conflicting reports on the compound’s reactivity under photocatalytic conditions inform experimental design?
- Key Insight : shows that 2-(1H-benzo[d]imidazol-2-yl)acetonitrile exhibits lower reactivity in photocatalyzed amination compared to benzothiazole analogs. This suggests:
- Substrate Limitations : The electron-withdrawing nitrile group may reduce radical formation efficiency.
- Mitigation Strategies : Use stronger oxidants (e.g., persulfates) or triplet sensitizers to enhance radical generation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
